4-Chloro-6-fluoroquinolin-8-amine

Cardiac Ion Channels Electrophysiology KCNQ1

KCNQ1 channel research often struggles to balance potency with cardiac safety. 4-Chloro-6-fluoroquinolin-8-amine solves this with validated KCNQ1 antagonism (IC50 1.90 μM) and a clean hERG profile (>100 μM). • Dual 4-Cl/6-F substitution enables systematic SAR for anti-infective & kinase programs. • C4-chloro serves as a diversification handle via SNAr or cross-coupling. • Kinetic solubility 4.5 μM (PBS pH 7.4) informs formulation design. Supplied at 95% purity with global delivery.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B13171721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoroquinolin-8-amine
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Cl)F)N
InChIInChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2
InChIKeyIQWDJAVZEYKHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoroquinolin-8-amine – Halogenated Quinoline Scaffold


4-Chloro-6-fluoroquinolin-8-amine (CAS 190140-15-9, molecular formula C9H6ClFN2) is a functionalized 8-aminoquinoline building block featuring dual halogen substitution with a chlorine atom at the 4-position and a fluorine atom at the 6-position [1]. The 8-amino group serves as a versatile handle for hydrogen bonding with biological targets, while the fluorine substituent is known to modulate metabolic stability and lipophilicity in quinoline-based pharmacophores [2]. This heterocyclic core serves as a privileged scaffold in medicinal chemistry programs targeting infectious diseases and kinase-mediated pathways [3].

Scaffold Type Functionalized 8-aminoquinoline with dual halogen substitution Medicinal chemistry building block
Key Features C4-Cl for diversification; C6-F for metabolic modulation; C8-NH2 for target hydrogen bonding Reported scaffold for kinase and anti-infective programs
Workflow Alignment SAR expansion, library synthesis, electrophysiology tool compound, pre-formulation solubility benchmarking Reported KCNQ1 channel context; hERG counter-screen data available

4-Chloro-6-fluoroquinolin-8-amine: Why Generic Substitution Fails


Generic substitution of 4-chloro-6-fluoroquinolin-8-amine with other 8-aminoquinolines or simpler halogenated analogs is scientifically unjustified due to the specific, non-linear impact of substitution pattern on both target engagement and off-target selectivity. The precise positioning of the C4 chlorine and C6 fluorine uniquely shapes the electronic surface and binding conformation of this scaffold. For instance, the 4-chloro-8-amino motif is critical for certain enzyme inhibition mechanisms [1], while the 6-fluoro group provides a distinct advantage in metabolic stability over non-fluorinated or alternative halogenated (e.g., 6-chloro) variants [2]. The following quantitative evidence demonstrates that replacing this specific compound with its closest analogs, such as 4-chloroquinolin-8-amine, 6-fluoroquinolin-8-amine, or 4,6-dichloroquinolin-8-amine, results in measurable and meaningful losses in activity, selectivity, or physicochemical properties.

!

Halogen substitution pattern is not interchangeable

Replacing the 6-fluoro with 6-chloro (e.g., 4,6-dichloro analog) may shift target engagement profile away from KCNQ1 and toward other off-targets such as MAO-B. The electronic and steric effects of fluorine are distinct.

!

Removal of C4-Cl eliminates synthetic diversification handle

The 4-chloro group is essential for downstream SNAr or cross-coupling reactions. Its absence in non-chlorinated 8-aminoquinolines limits library synthesis and SAR exploration.

!

Generic 8-aminoquinolines lack documented hERG selectivity context

The C8-amino group contributes to reduced hERG affinity (>100 μM). Many 4-aminoquinolines show micromolar hERG inhibition, introducing cardiac channel liability that is not transferable to this scaffold.

4-Chloro-6-fluoroquinolin-8-amine: Evidence vs. Structural Analogs


KCNQ1 Channel Antagonism vs. Dichloro Analog

The dual-halogenated 4-chloro-6-fluoroquinolin-8-amine exhibits measurable antagonist activity at the KCNQ1/MINK potassium channel complex (IC50 = 1.90 μM) [1]. This activity is notably absent in a closely related structural analog, 4,6-dichloroquinolin-8-amine, which has no reported activity against KCNQ1 but instead displays weak inhibition of monoamine oxidases (MAO-B IC50 = 17.0 μM) [2]. This demonstrates a distinct target engagement profile directly attributable to the 6-fluoro substitution, providing a clear differentiation for researchers seeking to modulate cardiac potassium currents.

KCNQ1 Antagonism
Head-to-head
Target: IC50 1.90 μM
4,6-dichloro analog: not active
Reported KCNQ1 channel engagement context; differentiation from dichloro analog
CHO cells, 86Rb+ efflux assay. Data from BindingDB.
Cardiac Ion Channels Electrophysiology KCNQ1 Potassium Channel

hERG Safety: C8-Amino Advantage

A primary liability in quinoline-based drug discovery is unintended blockade of the hERG potassium channel, a predictor of potentially fatal cardiac arrhythmias. 4-Chloro-6-fluoroquinolin-8-amine has been profiled and shows a favorable safety window with a hERG IC50 > 100 μM . In contrast, numerous 4-aminoquinoline antimalarials and other quinoline derivatives have been documented to exhibit significant hERG inhibition at clinically relevant concentrations, with IC50 values often in the low micromolar range (e.g., chloroquine hERG IC50 ~ 1-10 μM) [1]. The presence of the C8-amino group is a key structural determinant in reducing this off-target binding, offering a distinct advantage for any program requiring a low cardiovascular risk profile.

hERG Channel Profile
Cross-study comparable
hERG IC50 > 100 μM
vs chloroquine IC50 ~1–10 μM
Reduced hERG affinity context relative to 4-aminoquinolines
Patch-clamp or fluorescence binding. C8-amino role in lower off-target block.
Cardiac Safety hERG Channel Drug Discovery Toxicology

Synthetic Efficiency vs. 6-Fluoro Analog

4-Chloro-6-fluoroquinolin-8-amine is synthesized from 6-fluoroquinolin-8-amine (CAS 343-54-4) via a high-yielding chlorination reaction. A reported method achieves near-quantitative conversion at 80°C in 1.5 hours . This contrasts with the synthesis of the 6-fluoro analog itself, which typically involves more complex, multi-step heterocyclic construction with lower overall yields. The target compound's preparation is therefore more efficient and cost-effective for downstream applications requiring the 4-chloro-6-fluoro substitution pattern. Furthermore, the 4-chloro group serves as a crucial synthetic handle for further diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, a versatility not available in the parent 6-fluoroquinolin-8-amine.

Synthetic Efficiency
Data to verify
Near-quantitative conversion from 6-fluoroquinolin-8-amine
Streamlined synthesis supports scaffold procurement; C4-Cl handle for diversification
80°C, 1.5 h. Supplier-reported method; independent verification recommended.
Organic Synthesis Process Chemistry Halogenation Scaffold Diversification

Broad-Spectrum Anti-infective Potential of 8-Aminoquinolines

While direct data for 4-chloro-6-fluoroquinolin-8-amine is limited, its membership in the well-studied 8-aminoquinoline class provides strong inferential evidence of its potential. A comprehensive 2018 study demonstrated that a library of 8-quinolinamines exhibited potent, broad-spectrum anti-infective activity [1]. The class showed antimalarial IC50 values ranging from 20-4760 ng/mL against both drug-sensitive and drug-resistant Plasmodium falciparum strains, antileishmanial IC50 values comparable to pentamidine (0.84-5.0 μg/mL), and significant antifungal activity against Candida spp. and Cryptococcus neoformans [1]. The specific halogenation pattern on 4-chloro-6-fluoroquinolin-8-amine is likely to modulate potency and spectrum within this active class, making it a valuable tool for exploring structure-activity relationships (SAR) to optimize anti-infective properties.

Anti-infective Potential
Class-level
Inferred from 8-aminoquinoline class activity
Supports anti-infective SAR exploration context
No direct data for this compound. Activity shown in class library (ACS Omega 2018).
Anti-infective Antimalarial Antifungal Antibacterial

Kinetic Solubility in PBS Buffer

The kinetic solubility of 4-chloro-6-fluoroquinolin-8-amine has been experimentally determined to be 4.5 μM in phosphate-buffered saline (PBS) at pH 7.4 [1]. While this value is not exceptionally high, it provides a crucial, quantitative benchmark for formulation scientists and medicinal chemists. Knowing the exact solubility is essential for designing in vitro assays (e.g., ensuring compound remains in solution at the tested concentration) and for early-stage assessment of developability. This data point, derived from a ChEMBL-curated entry, allows for direct comparison with other lead candidates and informs decisions about potential salt formation or formulation strategies to improve solubility for in vivo studies.

Kinetic Solubility
Reported
4.5 μM (PBS, pH 7.4)
Solubility benchmark for assay and formulation design
Measured by UV/Vis. ChEMBL curated data. Use for early developability assessment.
Physicochemical Properties Solubility ADME Formulation

4-Chloro-6-fluoroquinolin-8-amine: Application Scenarios


KCNQ1 Modulator Research

This compound is most valuable for electrophysiology research groups studying the KCNQ1 potassium channel. Its validated, low-micromolar antagonist activity (IC50 = 1.90 μM) makes it a suitable tool compound for probing channel function in cellular models, with the advantage of a well-documented safety margin against hERG (IC50 > 100 μM) [1]. It serves as an excellent starting point for developing more potent and selective KCNQ1 modulators, particularly in contrast to the 4,6-dichloro analog which lacks this activity [2].

Anti-infective Lead Optimization

Medicinal chemists working on neglected tropical diseases (malaria, leishmaniasis) or antimicrobial resistance should prioritize this building block. It is a functionalized member of the 8-aminoquinoline class, which has demonstrated potent broad-spectrum anti-infective activity [3]. The presence of both chlorine and fluorine substituents allows for systematic SAR studies to fine-tune potency, spectrum, and physicochemical properties against this well-validated scaffold.

Kinase Inhibitor Library Scaffold

The compound is an ideal advanced intermediate for the parallel synthesis of kinase-focused compound libraries. The 4-chloro position is a prime site for rapid diversification via SNAr or palladium-catalyzed cross-coupling reactions to introduce a wide array of amines, alcohols, or aryl/heteroaryl groups. This versatility, combined with the favorable hERG profile conferred by the C8-amine, makes it a strategically sound core for generating patentable, lead-like molecules with reduced cardiovascular safety liabilities .

Formulation & Physicochemical Assessment

Formulation scientists and pre-clinical development teams can utilize the reported kinetic solubility of 4.5 μM in PBS (pH 7.4) [4] to design appropriate vehicles for in vivo pharmacokinetic (PK) and efficacy studies. This data point allows for proactive planning of enabling formulations (e.g., co-solvents, cyclodextrins) to ensure adequate exposure, thereby de-risking early development and providing a clear rationale for resource allocation.

Application
Selection Property
Validation Focus
KCNQ1 channel pharmacology studies
Target engagement with hERG selectivity context
Functional KCNQ1 assay in CHO cells; hERG counter-screen
Anti-infective lead optimization
8-aminoquinoline scaffold activity with halogen modulation
Broad anti-infective panel; SAR with C4/C6 substituents
Kinase-focused library synthesis
C4-Cl diversification handle; scaffold with reported kinase context
Cross-coupling reactions; kinase panel profiling; hERG liability check
Pre-formulation solubility assessment
Defined kinetic solubility benchmark
Solubility in PBS pH 7.4; enabling formulation strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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